molecular formula C17H19N3O2 B1342274 2-(4-Benzyl-1-piperazinyl)isonicotinic acid CAS No. 1019373-73-9

2-(4-Benzyl-1-piperazinyl)isonicotinic acid

Cat. No.: B1342274
CAS No.: 1019373-73-9
M. Wt: 297.35 g/mol
InChI Key: LWUUOJDPSYIEAJ-UHFFFAOYSA-N
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Description

2-(4-Benzyl-1-piperazinyl)isonicotinic acid is an organic compound with the molecular formula C17H19N3O2 It is a derivative of isonicotinic acid and features a piperazine ring substituted with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-1-piperazinyl)isonicotinic acid typically involves the reaction of isonicotinic acid with 4-benzylpiperazine. The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the reaction. The mixture is then treated with activated carbon and filtered to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzyl-1-piperazinyl)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(4-Benzyl-1-piperazinyl)isonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Benzyl-1-piperazinyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzyl-1-piperazinyl)isonicotinic acid is unique due to its combined structural features of isonicotinic acid and benzylpiperazine. This combination allows it to interact with a broader range of biological targets and participate in diverse chemical reactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(22)15-6-7-18-16(12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUUOJDPSYIEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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